molecular formula C9H10N2O2 B14783205 2-Pyridinecarboxylic acid, 5-(cyclopropylamino)-

2-Pyridinecarboxylic acid, 5-(cyclopropylamino)-

Cat. No.: B14783205
M. Wt: 178.19 g/mol
InChI Key: LAAHECDUUMSZCX-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-(cyclopropylamino)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a cyclopropylamino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 5-(cyclopropylamino)- typically involves the following steps:

    Starting Material: The synthesis begins with 2-pyridinecarboxylic acid (picolinic acid).

    Amidation Reaction: The carboxylic acid group is converted to an amide using cyclopropylamine under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 5-(cyclopropylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Pyridinecarboxylic acid, 5-(cyclopropylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 5-(cyclopropylamino)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): The parent compound with a carboxylic acid group at the 2-position.

    Nicotinic Acid (3-Pyridinecarboxylic Acid):

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): An isomer with the carboxylic acid group at the 4-position.

Uniqueness

2-Pyridinecarboxylic acid, 5-(cyclopropylamino)- is unique due to the presence of the cyclopropylamino group at the 5-position, which imparts distinct chemical and biological properties compared to its isomers and other derivatives.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-(cyclopropylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-4-3-7(5-10-8)11-6-1-2-6/h3-6,11H,1-2H2,(H,12,13)

InChI Key

LAAHECDUUMSZCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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